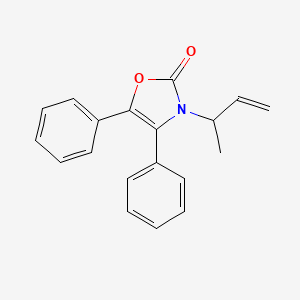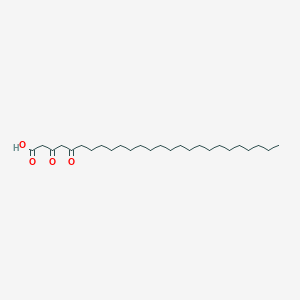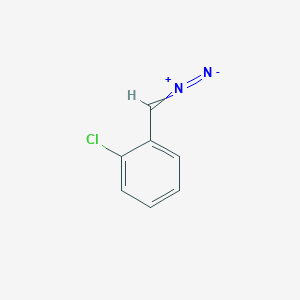
1-Chloro-2-(diazomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(diazomethyl)benzene is an organic compound that belongs to the class of diazo compounds It consists of a benzene ring substituted with a chlorine atom and a diazomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(diazomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-(chloromethyl)benzene with sodium azide in the presence of a copper catalyst. The reaction typically takes place in an organic solvent such as dimethylformamide at elevated temperatures. The diazomethyl group is introduced through the substitution of the chlorine atom by the azide group, followed by the formation of the diazo compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with diazo compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(diazomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The diazomethyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: Reduction of the diazomethyl group can yield amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.
Major Products Formed:
- Substituted benzene derivatives
- Aldehydes or ketones
- Amines or other reduced products
Applications De Recherche Scientifique
1-Chloro-2-(diazomethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(diazomethyl)benzene involves the reactivity of the diazomethyl group. The diazo group can undergo various transformations, such as nucleophilic substitution or cycloaddition reactions, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-(chloromethyl)benzene
- 1-Bromo-2-(diazomethyl)benzene
- 1-Chloro-2-(azidomethyl)benzene
Comparison: 1-Chloro-2-(diazomethyl)benzene is unique due to the presence of the diazomethyl group, which imparts distinct reactivity compared to other similar compounds. The diazo group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. In contrast, compounds like 1-chloro-2-(chloromethyl)benzene or 1-bromo-2-(diazomethyl)benzene may exhibit different reactivity patterns due to the nature of the substituents.
Propriétés
IUPAC Name |
1-chloro-2-(diazomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRPRMOKEBFHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509295 |
Source


|
| Record name | 1-Chloro-2-(diazomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82988-74-7 |
Source


|
| Record name | 1-Chloro-2-(diazomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
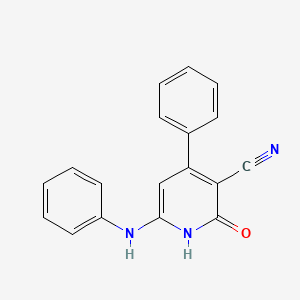
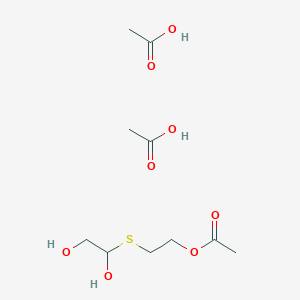

![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)


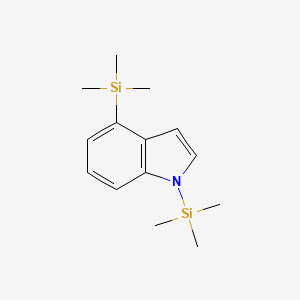
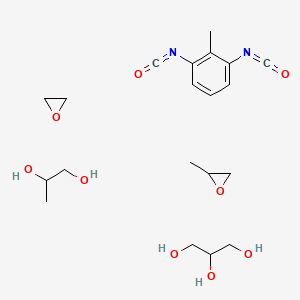
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

